molecular formula C10H14ClNO2 B7887572 N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B7887572
M. Wt: 215.67 g/mol
InChI Key: URMJNZMQXGBIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the condensation of 3,4-dihydroxyphenylacetaldehyde with N-methyl-1,2,3,4-tetrahydroisoquinoline followed by reduction and hydrochloride salt formation.

Starting Materials
3,4-dihydroxyphenylacetaldehyde, N-methyl-1,2,3,4-tetrahydroisoquinoline, Sodium borohydride, Hydrochloric acid

Reaction
3,4-dihydroxyphenylacetaldehyde is condensed with N-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of sodium borohydride as a reducing agent., The resulting product is then reduced with sodium borohydride to form N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline., The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11;/h4-5,12-13H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMJNZMQXGBIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCC2=CC(=C(C=C2C1)O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37491-98-8 (Parent)
Record name Isoquinoline-6,7-diol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063937928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

63937-92-8
Record name 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63937-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline-6,7-diol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063937928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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